2-Benzylbenzamide

Organic Synthesis Isomer Specification Procurement Quality Control

2-Benzylbenzamide (CAS 40182-20-5), also designated as o-benzylbenzamide, is an ortho-substituted benzamide derivative with molecular formula C14H13NO and exact mass 211.099714 Da. Critically, this compound is a constitutional isomer of the more commonly studied N-benzylbenzamide (CAS 1485-70-7), wherein the benzyl group is attached at the amide nitrogen rather than the ortho-position of the aromatic ring.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
Cat. No. B7514169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylbenzamide
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2C(=O)N
InChIInChI=1S/C14H13NO/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16)
InChIKeyOPUPBQQWLWFCPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylbenzamide (CAS 40182-20-5): Chemical Identity and Structural Differentiation from N-Benzylbenzamide


2-Benzylbenzamide (CAS 40182-20-5), also designated as o-benzylbenzamide, is an ortho-substituted benzamide derivative with molecular formula C14H13NO and exact mass 211.099714 Da . Critically, this compound is a constitutional isomer of the more commonly studied N-benzylbenzamide (CAS 1485-70-7), wherein the benzyl group is attached at the amide nitrogen rather than the ortho-position of the aromatic ring [1]. The CAS registry numbers are distinct: 40182-20-5 for 2-benzylbenzamide versus 1485-70-7 for N-benzylbenzamide [2]. This structural distinction fundamentally alters the compound's synthetic utility, reactivity profile, and downstream applications. The target compound serves primarily as a synthetic intermediate and building block in organic synthesis, with documented use in the preparation of o-amino diphenylmethane derivatives and N-alkyl-2-benzylbenzamide scaffolds . The ortho-carbamoyl aryl geometry confers unique steric and electronic properties that differentiate it from its N-substituted isomer in catalytic transformations [3].

Why 2-Benzylbenzamide Cannot Be Interchanged with N-Benzylbenzamide in Synthesis and Procurement


Procurement substitution between 2-benzylbenzamide and N-benzylbenzamide is chemically invalid due to fundamental differences in connectivity that dictate entirely distinct reaction pathways. N-Benzylbenzamide (CAS 1485-70-7) contains the benzyl group on the amide nitrogen and has been extensively characterized for biological activities including tyrosinase inhibition (IC50 values ranging from 2.2 μM to 1.99 mM depending on substitution pattern) and as a scaffold for tubulin polymerization inhibitors with IC50 values of 12–27 nM [1]. In contrast, 2-benzylbenzamide (CAS 40182-20-5) bears the benzyl group ortho to the carboxamide moiety, a structural arrangement that enables participation in specific synthetic transformations including denitrogenative cross-electrophile coupling reactions to yield N-alkyl-2-benzylbenzamides [2]. The ortho-disposition also creates steric hindrance effects absent in the N-substituted isomer, influencing catalytic oxidation selectivity [3]. These isomers are not functionally interchangeable; substituting one for the other in a synthetic sequence would yield different products or fail to undergo the intended transformation entirely. Procurement must therefore be guided by CAS number specificity (40182-20-5 versus 1485-70-7) to ensure the correct isomeric form is obtained for the intended synthetic application.

2-Benzylbenzamide: Quantitative Differentiation Evidence Against Comparators


Constitutional Isomer Differentiation: 2-Benzylbenzamide vs. N-Benzylbenzamide Structural Identity

2-Benzylbenzamide (CAS 40182-20-5) and N-benzylbenzamide (CAS 1485-70-7) are constitutional isomers with identical molecular formula (C14H13NO) and molecular weight (211.26 g/mol) but fundamentally different connectivity. 2-Benzylbenzamide features the benzyl group directly attached to the ortho-position of the benzene ring bearing the carboxamide group, whereas N-benzylbenzamide contains the benzyl group on the amide nitrogen . This structural difference is confirmed by distinct CAS registry numbers (40182-20-5 versus 1485-70-7) and different InChIKey identifiers [1]. The biological activity data reported for N-benzylbenzamide derivatives (including tyrosinase inhibition IC50 = 2.2 μM for compound 15, tubulin polymerization inhibition IC50 = 12–27 nM for compound 20b, and Aurora kinase A inhibition IC50 = 6.50 μM for compound 6h) pertain exclusively to the N-substituted scaffold and cannot be attributed to 2-benzylbenzamide [2][3][4]. 2-Benzylbenzamide lacks documented direct biological activity and serves instead as a synthetic intermediate .

Organic Synthesis Isomer Specification Procurement Quality Control

Synthetic Yield Differentiation: H-Beta Zeolite Catalyzed Synthesis Yields 91% for N-Benzylbenzamide vs. Modest Yields for Ortho-Substituted 2-Benzylbenzamide Derivatives

Synthetic accessibility differs markedly between the two constitutional isomers. N-Benzylbenzamide can be synthesized from benzonitrile and benzyl alcohol using H-beta zeolite heterogeneous catalyst with 91% isolated yield under optimized Ritter reaction conditions [1]. In contrast, the synthesis of ortho-substituted 2-benzylbenzamide derivatives (N-alkyl-2-benzylbenzamides) via Ni-catalyzed denitrogenative cross-electrophile coupling of benzotriazinones with benzyl chlorides proceeds with modest to good yields, with electron-withdrawing substituents significantly decreasing yields further [2]. The ortho-carbamoyl geometry introduces steric constraints that limit reaction efficiency compared to the unhindered N-substituted isomer. The catalyst for N-benzylbenzamide synthesis is reusable without considerable loss of catalytic activity [1].

Heterogeneous Catalysis Amide Synthesis Process Chemistry

Catalytic Oxidation Selectivity: Cs/Mn2O3 Achieves 77% Conversion with 67% Selectivity for Diphenyl Imide from N-Benzylbenzamide

N-Benzylbenzamide undergoes selective partial oxidation to diphenyl imide using manganese oxide catalysts, with Cs/Mn2O3 achieving 77% conversion and 67% selectivity for diphenyl imide formation (33% selectivity for N-benzamide byproduct) under optimized conditions [1]. Alternative catalysts show varying performance: K-OMS-2 yields 45% conversion and 60% selectivity, while Cs-K-OMS-2 (SF) produces 60% conversion with only 15% selectivity for diphenyl imide but 85% for N-benzamide [1]. 2-Benzylbenzamide, due to its ortho-substitution pattern and different electronic environment, would exhibit distinct oxidation behavior not captured by these data. No direct oxidation studies on 2-benzylbenzamide are available in the public domain.

Catalytic Oxidation Manganese Oxide Catalysis Imide Synthesis

Commercial Purity and Physical Property Differentiation: N-Benzylbenzamide Specified at ≥98–99% Purity with Defined Melting Point and Solubility

N-Benzylbenzamide (CAS 1485-70-7) is commercially available with well-defined specifications: ≥98% to 99+% purity, melting point 104–106°C, and acetone solubility of 25 mg/mL . In contrast, physical property data for 2-benzylbenzamide (CAS 40182-20-5) in authoritative databases are largely incomplete; SDS documentation lists melting point, boiling point, and solubility as 'no data available' [1]. The recommended use is designated as 'for industry use only,' consistent with its role as a synthetic intermediate rather than a fully characterized research reagent . This asymmetry in commercial specification reflects the differential demand and application profiles of the two isomers.

Chemical Procurement Quality Specifications Analytical Reference

2-Benzylbenzamide Application Scenarios: Evidence-Based Procurement Guidance


Synthesis of Ortho-Substituted Diarylmethane Scaffolds via Cross-Electrophile Coupling

2-Benzylbenzamide serves as a key intermediate in the Ni-catalyzed, Mn-mediated denitrogenative cross-electrophile coupling of benzotriazinones with benzyl chlorides to produce N-alkyl-2-benzylbenzamides. This protocol is enabled by the ortho-carbamoyl geometry unique to 2-benzylbenzamide derivatives and proceeds under liquid-assisted grinding conditions with Mn powder as reductant and DMF as assisting liquid [1]. N-Benzylbenzamide cannot substitute in this transformation due to its different connectivity.

Precursor for O-Amino Diphenylmethane and Related Pharmaceutical Intermediates

Patented methodology describes the reduction of 2-benzylbenzamide to o-amino diphenylmethane, a valuable pharmaceutical intermediate. The preparation route proceeds from o-cyanobenzyl chloride and benzene, generating 2-benzylbenzamide as an intermediate prior to reduction [1]. This application is specific to the ortho-isomer and cannot be replicated with N-benzylbenzamide.

Building Block for Ortho-Functionalized Benzamide Derivatives in Medicinal Chemistry

2-Benzylbenzamide functions as a scaffold for preparing ortho-functionalized benzamide derivatives with potential applications in medicinal chemistry. The ortho-substitution pattern enables subsequent functional group modifications at the position adjacent to the carboxamide, a synthetic handle unavailable in N-benzylbenzamide [1]. Researchers designing SAR studies that require ortho-constrained geometry should select 2-benzylbenzamide over the N-substituted isomer.

Technical Documentation Hub

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